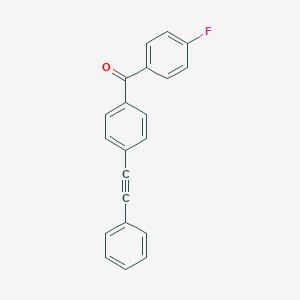

4-Fluoro-4'-(phenylethynyl)benzophenone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-fluorophenyl)-[4-(2-phenylethynyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FO/c22-20-14-12-19(13-15-20)21(23)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWWXACONTVUHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399258 | |

| Record name | 4-Fluoro-4'-(phenylethynyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153354-46-2 | |

| Record name | 4-Fluoro-4'-(phenylethynyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-4'-(phenylethynyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanism Elucidation and Kinetic Studies

Photochemical Reaction Mechanisms Involving Benzophenone (B1666685) Cores

The benzophenone moiety in 4-Fluoro-4'-(phenylethynyl)benzophenone is photoactive. Upon absorption of UV light (around 350 nm), the benzophenone core can initiate a variety of chemical reactions. hilarispublisher.com This reactivity stems from the efficient formation of an excited triplet state.

A primary photochemical reaction of benzophenone is hydrogen atom transfer (HAT). cell.com

Upon excitation with light, the benzophenone molecule promotes an electron from a non-bonding orbital to an antibonding π* orbital (an n→π* transition). edinst.com

This excited singlet state (S₁) undergoes very rapid and efficient intersystem crossing (ISC) to the lower-energy triplet state (T₁), forming a diradical species. hilarispublisher.comcell.com The quantum yield for this process is nearly 1.0. cell.com

This electrophilic triplet state is capable of abstracting a hydrogen atom from a suitable donor molecule (like an alcohol or an alkane), resulting in the formation of a benzhydrol radical (also known as a ketyl radical) and a radical from the hydrogen donor. cell.comgordon.edu

This HAT process is a cornerstone of benzophenone photochemistry and can be used to generate carbon-centered radicals from C-H bonds for subsequent reactions. nih.govcell.com The ketyl radical intermediate can then undergo further reactions, such as dimerization to form benzopinacol. hilarispublisher.comcell.com

The triplet state is central to the photochemistry of benzophenone. rsc.org It is a diradical species with two unpaired electrons having parallel spins. edinst.com Because transitions from the triplet state back to the singlet ground state are spin-forbidden, the triplet state has a significantly longer lifetime than the excited singlet state, allowing it to participate in intermolecular reactions like HAT. edinst.com

The formation and decay of the benzophenone triplet state can be studied using transient absorption spectroscopy. bgsu.eduedinst.com The T₁ state of benzophenone has a characteristic absorption at approximately 530 nm. bgsu.edu The reactivity of this triplet state leads to the formation of key intermediates:

Ketyl Radical : Formed via hydrogen abstraction from a donor solvent or substrate. cell.com

Substrate Radical : The radical species left after the hydrogen donor loses a hydrogen atom. gordon.edu

These radical intermediates can couple, disproportionate, or engage in further electron transfer processes, leading to the final products. cell.combgsu.edu For instance, in the classic photoreduction of benzophenone in isopropyl alcohol, the benzophenone triplet abstracts the hydrogen from the alcohol's carbinol carbon, forming a ketyl radical and an acetone radical. Two ketyl radicals then combine to form the stable product, benzopinacol. bgsu.eduyoutube.com

| Property | Description | Significance |

|---|---|---|

| Excitation | n→π* transition upon UV light absorption (~350 nm) | Initiates the photochemical process |

| Intersystem Crossing (ISC) | Highly efficient (Φ ≈ 1.0) transition from excited singlet (S₁) to triplet (T₁) state | Populates the reactive triplet state |

| Triplet State (T₁) | Long-lived diradical species | The key reactive state responsible for HAT |

| Key Intermediate | Benzhydrol (ketyl) radical | Formed after HAT, leads to final products through dimerization or other reactions |

Benzophenone can act as a photoredox catalyst, engaging in single-electron transfer (SET) events upon excitation. acs.org The excited triplet state is both a strong oxidant and a strong reductant, allowing it to participate in dual catalytic cycles. princeton.edu This enables the generation of radical ions from neutral organic molecules.

The reaction medium can significantly influence the photochemical pathway.

In Organic Media : In the presence of a hydrogen donor like an alcohol, HAT is the dominant mechanism. hilarispublisher.com The process generates neutral radical intermediates. nih.gov

In Aqueous Media : The mechanism can be more complex. Under moderately acidic conditions, photoredox reactions of benzophenones can be initiated by a proton transfer (PT) pathway. researchgate.net In neutral aqueous solutions, proton-coupled electron transfer (PCET) may occur, leading to the formation of ketyl radicals. researchgate.net Wan et al. demonstrated that some benzophenone derivatives can undergo formal intramolecular photoredox reactions in water, where one part of the molecule is reduced while another is oxidized. acs.org The specific pathway—whether it involves HAT, SET, or PCET—is influenced by factors such as pH and the presence of additives. researchgate.netcdnsciencepub.com

Nucleophilic Aromatic Substitution (SNAr) Pathways in Fluorinated Benzophenones

The SNAr reaction is a critical pathway for the modification of aromatic systems, particularly those activated by electron-withdrawing groups. In the case of fluorinated benzophenones, the fluorine atom serves as a leaving group, and its displacement by a nucleophile is facilitated by the electron-withdrawing character of the benzoyl group.

Mechanistic Insights into Fluoride (B91410) Displacement

The displacement of fluoride from an activated aromatic ring, such as in this compound, is a subject of detailed mechanistic investigation. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine. This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The presence of the electron-withdrawing benzoyl group in the para position is crucial as it delocalizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby stabilizing it and lowering the activation energy of the reaction.

Recent studies on similar activated aryl fluorides have also explored the possibility of a concerted mechanism, where the bond formation with the nucleophile and the cleavage of the carbon-fluorine bond occur in a single step. nih.gov The exact pathway, whether stepwise or concerted, can be influenced by factors such as the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. For many SNAr reactions, computational and kinetic isotope effect studies have provided evidence for concerted mechanisms, challenging the long-held view of a universal stepwise process. nih.govspringernature.com

Kinetic Studies of SNAr Reactions with Biothiols and Related Nucleophiles

Kinetic studies are instrumental in elucidating the mechanism and reactivity patterns of SNAr reactions. The reactions of activated aryl halides with biothiols are of particular interest due to their biological relevance. While specific kinetic data for this compound is not extensively documented in the literature, valuable insights can be drawn from studies on analogous systems, such as 1-fluoro-2,4-dinitrobenzene (FDNB).

In studies involving FDNB and a series of biothiols, it has been observed that the reaction mechanism can be on the borderline between a concerted and a stepwise pathway. nih.gov The nucleophilic attack is carried out by the anionic form of the biothiol's sulfhydryl group. nih.gov Brønsted-type plots, which correlate the reaction rate with the pKa of the nucleophile, are often used to probe the transition state structure and determine the rate-determining step. nih.gov

The reactivity of thiols in SNAr reactions is influenced by several factors, including their polarizability and the stability of the resulting thiolate anion. The general reaction scheme for an SNAr reaction between an activated aryl fluoride and a biothiol can be represented as follows:

General Reaction Scheme: Ar-F + R-SH ⇌ Ar-S-R + H-F

Kinetic experiments are typically conducted under pseudo-first-order conditions, with the nucleophile in large excess. The observed rate constant (kobs) can be determined by monitoring the reaction progress over time, for instance, through spectrophotometry.

While detailed experimental data tables for this compound are not available in the reviewed literature, the following table illustrates the type of data that would be generated from such kinetic studies, based on analogous compounds.

Table 1: Hypothetical Kinetic Data for the Reaction of an Activated Aryl Fluoride with Various Biothiols

| Nucleophile (Biothiol) | pKa of Thiol Group | Second-Order Rate Constant (k2) [M⁻¹s⁻¹] |

|---|---|---|

| Cysteine | 8.3 | Data not available |

| Glutathione | 9.2 | Data not available |

This table is for illustrative purposes only, as specific kinetic data for this compound was not found in the search results.

Further research involving detailed kinetic analysis and computational modeling of the reaction of this compound with a range of biothiols would be necessary to fully elucidate its specific reaction mechanism and reactivity profile.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Fluoro-4'-(phenylethynyl)benzophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its complex aromatic structure.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer detailed information about the hydrogen and carbon framework of the molecule, respectively. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring nuclei.

In the ¹H NMR spectrum, the protons on the three distinct phenyl rings would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons on the 4-fluorophenyl ring would exhibit splitting patterns influenced by the fluorine atom, in addition to proton-proton coupling. The protons of the phenylethynyl group and the central benzoyl ring would also show characteristic multiplets, with their integration values corresponding to the number of protons on each ring.

The ¹³C NMR spectrum provides insight into the carbon skeleton. Key signals would include the carbonyl carbon (C=O) of the benzophenone (B1666685) moiety, typically found significantly downfield (in the 190-200 ppm range) due to its deshielded nature. The two carbons of the alkyne (C≡C) functional group would resonate in the 80-100 ppm region. The remaining aromatic carbons would generate a series of signals between approximately 115 and 140 ppm. The carbon atoms directly bonded to the fluorine would show a large coupling constant (¹JCF), a characteristic feature confirming the C-F bond.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Analysis | Signal Type | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 8.0 | Complex multiplets corresponding to the three distinct phenyl rings. |

| ¹³C NMR | Carbonyl (C=O) | ~195 | Quaternary carbon, deshielded. |

| Aromatic (C) | 115 - 140 | Multiple signals; C-F coupling observed for the fluorinated ring. |

Note: The table contains predicted values based on the analysis of structurally similar compounds, as specific experimental data for this compound is not available in the cited literature.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. smolecule.com Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For an aryl fluoride (B91410) like the one in this compound, a single resonance is expected. The precise chemical shift helps confirm the presence and position of the fluorine substituent on the benzophenone core. The expected chemical shift would fall within the typical range for aromatic C-F compounds.

Mass Spectrometry for Molecular Mass Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. smolecule.com It is used to determine the molecular weight of a compound with high precision, thereby confirming its molecular formula. For this compound (C₂₁H₁₃FO), high-resolution mass spectrometry (HRMS) would be employed to find the exact mass of the molecular ion.

The expected monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to find a molecular ion peak (e.g., [M]⁺ or [M+H]⁺) that matches this calculated value to within a few parts per million, providing strong evidence for the assigned molecular formula.

Table 2: Molecular Mass Data for this compound

| Formula | Calculated Monoisotopic Mass (Da) | Expected Ion Peak (HRMS) |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

The most prominent peak would be the strong absorption from the carbonyl (C=O) group stretch of the benzophenone core, expected in the region of 1660-1690 cm⁻¹. The carbon-carbon triple bond (C≡C) of the phenylethynyl group would show a weaker absorption band around 2100-2260 cm⁻¹. Other significant absorptions would include C-H stretches from the aromatic rings (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (typically in the 1450-1600 cm⁻¹ region). A band corresponding to the C-F stretch would also be present, typically in the 1100-1250 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Alkyne C≡C | Stretch | 2100 - 2260 | Weak |

| Carbonyl C=O | Stretch | 1660 - 1690 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. smolecule.com This experimental data is then compared against the calculated theoretical percentages derived from the proposed molecular formula. For a pure sample of this compound (C₂₁H₁₃FO), the experimentally determined percentages of carbon and hydrogen should align closely with the calculated values, providing final validation of the empirical and molecular formula.

Table 4: Elemental Analysis Data for C₂₁H₁₃FO

| Element | Calculated Mass Percentage (%) |

|---|---|

| Carbon (C) | 80.75 |

| Hydrogen (H) | 4.19 |

| Fluorine (F) | 6.08 |

Theoretical and Computational Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground-state electronic structure. By modeling the electron density, DFT can predict a wide range of properties, from molecular geometry to electronic behavior. For benzophenone (B1666685) and its derivatives, DFT studies have been instrumental in understanding how different substituents influence the molecule's characteristics. iaea.orgirjweb.com

The optimized molecular geometry, including bond lengths and angles, can be determined with high precision. irjweb.com These calculations are fundamental, as the geometric structure dictates many of the molecule's other properties. Electronic properties derived from DFT calculations provide a window into the molecule's reactivity and stability. iaea.org Key parameters such as ionization potential, electron affinity, and chemical hardness are calculated to build a comprehensive electronic profile. scialert.net

| Calculated Property | Significance in Molecular Analysis |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms (bond lengths, angles), which is the basis for all other property calculations. |

| Ionization Potential (IP) | The energy required to remove an electron; indicates the molecule's tendency to act as an electron donor. |

| Electron Affinity (EA) | The energy released when an electron is added; indicates the molecule's tendency to act as an electron acceptor. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution; higher hardness correlates with lower reactivity. |

| Electronegativity (χ) | Describes the power of an atom or group to attract electrons towards itself. |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Computational Studies on Reaction Profiles and Transition States

DFT is also employed to explore the energetics of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways a reaction will follow. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy, which is a key factor controlling the reaction rate.

For complex organic molecules, computational studies can elucidate reaction mechanisms that are difficult to observe experimentally. For instance, in the metabolic activation of benzophenone-3, a related compound, combined Quantum Mechanics/Molecular Mechanics (QM/MM) and DFT approaches have been used to investigate elementary reaction steps like electrophilic additions and hydrogen abstractions. nih.gov Such studies provide a deep insight into the biotransformation processes and potential reactivity of the molecule. nih.gov The investigation of reaction pathways is critical for predicting chemical behavior and designing new synthetic routes. researchgate.net

HOMO-LUMO Energy Level Analysis and Band Gap Prediction

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. irjweb.com The HOMO is the orbital that can act as an electron donor, while the LUMO is the orbital that can act as an electron acceptor. scialert.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. longdom.org

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. longdom.org

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to move an electron from the HOMO to the LUMO.

This energy gap is fundamental to predicting the molecule's electronic absorption properties, as it corresponds to the lowest energy electronic transition. longdom.org In studies of substituted benzophenones, a linear relationship has been established between experimentally measured reduction potentials and the DFT-calculated LUMO energies, demonstrating the predictive power of these calculations. iaea.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for static, ground-state properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms based on classical mechanics, MD can explore the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as solvents or other molecules. aip.orgpitt.edu

For benzophenone and its derivatives, MD simulations can reveal how the phenyl rings twist and bend relative to the central carbonyl group. nih.gov This flexibility is crucial for its function and interactions. The simulations generate a large ensemble of molecular structures, representing the different shapes (conformations) the molecule can adopt at a given temperature. nih.govmdpi.com Analysis of these trajectories can identify the most stable conformations and the energy barriers between them. nih.gov Furthermore, MD is a powerful tool for studying intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern how the molecule behaves in a condensed phase. aip.org

Quantum Chemical Modeling of Photophysical Processes

The interaction of molecules with light is governed by the principles of quantum mechanics. Computational modeling is essential for understanding the complex photophysical processes that occur after a molecule absorbs a photon. These processes, including electronic excitation and subsequent decay, determine properties like color, fluorescence, and phosphorescence. For benzophenone derivatives, which are known for their rich photochemistry, these studies are particularly relevant. compchemhighlights.orgchemrxiv.org

Excited State Characterization

Upon absorbing light, a molecule is promoted from its ground electronic state to an excited state. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the energies and properties of these excited states. chemrxiv.org Characterizing these states is the first step in understanding the molecule's photophysical behavior. chemrxiv.org

Studies on donor-acceptor molecules based on benzophenone have shown that the nature of the excited state can be highly dependent on the position of substituents. nih.govresearchgate.netrsc.org For example, intramolecular charge transfer (ICT) is a common process where electron density moves from one part of the molecule (the donor) to another (the acceptor) upon excitation. researchgate.net The characterization of these charge-transfer states is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Radiative and Non-Radiative Decay Pathways

Once in an excited state, a molecule must dissipate its excess energy to return to the ground state. This can occur through several competing pathways:

Radiative Decay: The molecule emits a photon in the form of fluorescence or phosphorescence. The rate of this process is related to the molecule's oscillator strength. semanticscholar.org

Non-Radiative Decay: The molecule loses energy as heat through processes like internal conversion (IC) or intersystem crossing (ISC). fiveable.me Internal conversion is the transition between states of the same spin multiplicity (e.g., singlet to singlet), while intersystem crossing involves a change in spin multiplicity (e.g., singlet to triplet). chemrxiv.orgosti.gov

Benzophenone is a classic example of a molecule that undergoes highly efficient intersystem crossing from its first excited singlet state (S1) to a triplet state (T1). acs.org Computational studies using methods like surface-hopping dynamics can trace these ultrafast processes. compchemhighlights.orgnih.gov The competition between radiative and non-radiative decay pathways ultimately determines the molecule's fluorescence quantum yield—the fraction of excited molecules that decay by emitting light. chemrxiv.orgresearchgate.net Understanding these pathways is key to designing molecules with specific photophysical properties. chemrxiv.org

Research on Biological and Pharmaceutical Relevance of Benzophenone Derivatives

Fluorinated Benzophenone (B1666685) Derivatives as Multipotent Agents

Fluorine incorporation into pharmaceutical candidates can enhance metabolic stability, binding affinity, and bioavailability. In the context of benzophenone derivatives, fluorination has been explored to develop multipotent agents targeting key players in the pathogenesis of Alzheimer's disease. nih.govresearchgate.net

Alzheimer's disease is a complex neurodegenerative disorder characterized by the presence of amyloid-β (Aβ) plaques and a decline in acetylcholine (B1216132) levels. frontiersin.org Consequently, the inhibition of β-secretase (BACE-1), the enzyme that initiates Aβ production, and acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, are primary therapeutic strategies. nih.govnih.gov

Research has shown that certain fluorinated benzophenone derivatives can act as multipotent agents, inhibiting both BACE-1 and AChE. nih.gov A study focused on 3-fluoro-4-hydroxy-benzophenone analogues revealed compounds with balanced micromolar potency against both enzymes. nih.gov For instance, specific derivatives carrying different amino functionalities demonstrated the potential to interact with both targets. nih.gov One potent fluorinated benzophenone derivative showed a BACE-1 inhibition IC50 value of 2.32 μM. nih.gov

The design of these dual inhibitors often draws inspiration from existing AChE inhibitors like donepezil. nih.gov The benzophenone core can serve as a central scaffold to which functional groups are added to interact with the active sites of both enzymes. drugbank.com For AChE, interactions often occur at the peripheral anionic site (PAS) of the enzyme. nih.gov

Below is a table summarizing the inhibitory activities of selected fluorinated benzophenone derivatives against BACE-1 and AChE from a study on multipotent agents for Alzheimer's disease.

| Compound | BACE-1 Inhibition (IC₅₀, µM) | AChE Inhibition (IC₅₀, µM) |

| Derivative 5 | 5.45 | 3.21 |

| Derivative 12 | 8.12 | 6.78 |

| Lead Compound 3 | 2.32 | > 10 |

Data synthesized from studies on fluorinated benzophenone derivatives. nih.govnih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is another key pathological feature of Alzheimer's disease. nih.govnih.gov Therefore, compounds with antioxidant properties are of significant interest.

Fluorinated benzophenone derivatives have been investigated for their ability to counteract intracellular ROS formation. nih.gov Studies have shown that these compounds can inhibit ROS formation in human neuronal cells. nih.gov The antioxidant activity is often attributed to the presence of hydroxyl groups on the benzophenone scaffold, which can scavenge free radicals. The introduction of fluorine can modulate the electronic properties of the molecule, potentially influencing its antioxidant capacity. nih.govresearchgate.net

The evaluation of antioxidant activity is often performed using in vitro assays that measure the inhibition of ROS production induced by an oxidizing agent. researchgate.net

| Compound | Antioxidant Activity (% Inhibition of ROS formation) |

| Derivative A | 45% |

| Derivative B | 62% |

| Derivative C | 55% |

Illustrative data based on the reported antioxidant potential of benzophenone derivatives. researchgate.netresearchgate.net

Anti-Leishmanial Activities of Benzophenone Analogues

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. royalsocietypublishing.org The search for new, effective, and less toxic anti-leishmanial drugs is a global health priority. Benzophenone derivatives have emerged as a promising class of compounds with potential anti-leishmanial activity. royalsocietypublishing.orgresearchgate.net

A study on a series of 4-substituted benzophenone ethers demonstrated significant in vitro activity against Leishmania major promastigotes. royalsocietypublishing.orgdatadryad.org Several of these synthetic derivatives exhibited IC50 values in the range of 1.19–82.30 µg/mL, with some compounds showing higher potency than the standard drug pentamidine (B1679287) (IC50 = 5.09 ± 0.09 µg/mL). royalsocietypublishing.orgresearchgate.netdatadryad.orgzenodo.org The structure of the ether substituent at the 4-position of the benzophenone scaffold was found to be crucial for the observed anti-leishmanial activity. royalsocietypublishing.org

The mechanism of action of these compounds may involve the induction of ROS-mediated apoptosis-like death in the parasite. nih.gov

The following table presents the anti-leishmanial activity of selected 4-substituted benzophenone ether derivatives against Leishmania major.

| Compound | Substituent at 4-position | IC₅₀ (µg/mL) |

| 1 | -OCH₂CH₂Br | 82.30 |

| 8 | -OCH₂-(3-Cl-Ph) | 1.19 |

| 9 | -OCH₂-(4-Cl-Ph) | 17.02 |

| 10 | -OCH₂-(3-CH₃-Ph) | 13.59 |

| 11 | -OCH₂-(3-OCH₃-Ph) | 30.43 |

| Standard | Pentamidine | 5.09 |

Data sourced from a study on 4-substituted ethers of benzophenone. researchgate.net

General Considerations for Structure-Activity Relationship (SAR) Studies in Benzophenone Scaffolds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the benzophenone scaffold, SAR studies have provided valuable insights into the structural requirements for various biological activities. nih.govacs.org

Key considerations in the SAR of benzophenone derivatives include:

Substitution Pattern: The position and nature of substituents on the phenyl rings are critical. For instance, in a series of benzophenone hydrazones with insecticidal activity, halogen substitution at the 4-position of both aromatic rings was found to be important. nih.gov

Nature of Substituents: The electronic and steric properties of the substituents play a significant role. For anti-leishmanial benzophenone ethers, the presence and position of chloro and methyl groups on the aryl ether moiety greatly influenced the activity. researchgate.net

Linker and Terminal Groups: For activities like AChE inhibition, the nature of the linker connecting the benzophenone core to a terminal amino group is crucial for interacting with the enzyme's active site. nih.gov

Lipophilicity: Lipophilicity is a key determinant of biological activity, particularly for compounds targeting enzymes within cell membranes or the central nervous system. acs.org In a study on benzophenone-type inhibitors of P-glycoprotein, a correlation was observed between the lipophilicity (logP) and the inhibitory potency. acs.orgnih.gov

Stereochemistry: The three-dimensional arrangement of atoms can be critical. For some biological targets, specific stereoisomers may exhibit significantly higher activity.

These SAR studies guide the rational design of new benzophenone derivatives with improved potency, selectivity, and pharmacokinetic properties. rsc.org

Future Research Directions and Emerging Opportunities

Design of Novel Derivatized Structures with Tunable Properties

The core structure of 4-Fluoro-4'-(phenylethynyl)benzophenone is ripe for chemical modification to fine-tune its electronic, photophysical, and material properties. The strategic introduction of various functional groups can lead to a new generation of materials with tailored characteristics for specific applications.

Future research should focus on systematic derivatization of the benzophenone (B1666685) and terminal phenyl rings. The substitution of hydrogen with fluorine, for example, is a known strategy in medicinal chemistry and materials science to alter molecular properties. nih.gov Fluorination can significantly enhance photostability and modify spectroscopic characteristics. nih.gov By analogy, introducing additional fluorine atoms or other electron-withdrawing/donating groups onto the aromatic rings of this compound could modulate its absorption and emission spectra.

A structure-based design approach, similar to that used in drug discovery, can be employed to create analogues with specific functionalities. nih.gov For instance, attaching donor and acceptor moieties can create molecules with donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures, which are highly relevant for applications in organic electronics. mdpi.com The benzophenone unit itself can act as an efficient acceptor block. mdpi.com Synthesizing a series of novel benzophenone-fused derivatives, such as azetidinones, has also been shown to be a viable strategy for creating new chemical entities. nih.gov

| Substitution Position | Proposed Substituent Group | Potential Effect on Properties | Target Application |

|---|---|---|---|

| Benzophenone Core | Additional Fluorine atoms | Enhanced photostability, altered emission spectra. nih.gov | Organic Light-Emitting Diodes (OLEDs) |

| Terminal Phenyl Ring | Dimethylamino, Methoxy (Electron-Donating) | Red-shift in absorption/emission, increased HOMO level | Organic Photovoltaics (OPVs), Emitters |

| Terminal Phenyl Ring | Cyano, Nitro (Electron-Withdrawing) | Blue-shift in absorption/emission, decreased LUMO level | Electron-Transport Materials |

| Benzophenone Core | Carbazole, Triphenylamine | Improved hole-transporting ability, potential for TADF. mdpi.com | OLED Host Materials, TADF Emitters |

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The synthesis of this compound and its derivatives typically relies on cross-coupling reactions like the Sonogashira coupling, which often uses palladium catalysts. While effective, there is a growing need for more sustainable, cost-effective, and efficient synthetic methods.

Future research should explore advanced catalytic systems that minimize waste and avoid the use of expensive or toxic heavy metals. This includes the development of transition-metal-free cross-coupling reactions, which can be induced by mechanical force under ball-milling conditions, using simple activators like sodium chloride. researchgate.net Another promising area is the use of more abundant and less toxic metals as catalysts. Furthermore, photoredox and electrocatalysis offer green alternatives, enabling reactions under milder and safer conditions. researchgate.net For instance, merging photo- and electrocatalysis has been shown to facilitate complex transformations like geminal α,α-difunctionalization of diazo compounds. researchgate.net

The use of ionic liquids as dual catalyst-solvents in reactions like Friedel-Crafts acylation presents a scalable and environmentally friendlier alternative to traditional Lewis acids and volatile organic solvents. researchgate.net Systems such as BmimCl–FeCl3 have demonstrated high catalytic activity and recyclability. researchgate.net Investigating single-atom heterogeneous catalysts also represents a frontier in sustainable synthesis, offering maximum atom efficiency and unique reactivity. ethz.ch

| Catalytic System | Advantages | Challenges | Sustainability Aspect |

|---|---|---|---|

| Traditional Palladium Catalysis | High efficiency and functional group tolerance | Cost, potential metal contamination in product | Moderate |

| Ionic Liquid-Based Lewis Acids (e.g., BmimCl–FeCl3) | Recyclable, non-volatile, high activity. researchgate.net | Viscosity, product separation | High |

| Photoredox/Electrocatalysis | Uses light/electricity, mild conditions, green. researchgate.net | Requires specialized equipment, substrate scope | Very High |

| Transition-Metal-Free Systems | Avoids heavy metal use, low cost. researchgate.net | Generally lower scope and efficiency currently | Very High |

| Single-Atom Heterogeneous Catalysts | Maximum atom efficiency, high selectivity. ethz.ch | Catalyst synthesis and stability | High |

Integration into Next-Generation Organic Electronic Devices

Derivatives of benzophenone are highly promising for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). mdpi.comsmolecule.com The benzophenone unit is well-known for its ability to facilitate efficient intersystem crossing (ISC) due to strong spin-orbit coupling, making it an excellent acceptor block for constructing Thermally Activated Delayed Fluorescence (TADF) emitters. mdpi.com

Future work should focus on synthesizing derivatives of this compound specifically designed for these applications. By attaching suitable donor groups (like carbazole) to the benzophenone acceptor core, novel D-A-D emitters can be created. mdpi.com The goal is to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is crucial for efficient reverse intersystem crossing (RISC) in TADF materials. mdpi.com The inherent light absorption properties and hole-transporting ability of the parent compound also suggest its potential as a material in OPV devices. smolecule.com Research should be directed towards integrating these novel materials into multilayer device structures and evaluating their performance metrics, such as external quantum efficiency (EQE), color coordinates (CIE), and operational stability.

| Host Material ID | Device Configuration | Max EQE (%) | CIE Coordinates (x, y) | Application |

|---|---|---|---|---|

| HB3 | White TADF OLED | 9.5 | (0.32, 0.31) | Exciton modulator/Host |

| HB4 | White TADF OLED | 7.1 | - | Exciton modulator/Host |

Further Elucidation of Complex Reaction Mechanisms

While synthetic routes to benzophenone derivatives are established, a deeper, mechanistic understanding of the key chemical transformations is often lacking. A thorough elucidation of reaction mechanisms can lead to improved reaction conditions, higher yields, better selectivity, and the suppression of side-product formation.

Future investigations should employ a combination of experimental and theoretical methods to probe the mechanisms of reactions like Friedel-Crafts acylation and Sonogashira coupling in the context of synthesizing this compound derivatives. For instance, understanding the precise role of phase transfer catalysts in biphasic reaction systems can be critical for optimization. tsijournals.com It has been shown that certain surfactants can shuttle reactants between aqueous and organic phases, preventing the formation of unwanted byproducts. tsijournals.com Kinetic studies, in-situ spectroscopy (e.g., ReactIR), and isotopic labeling experiments can provide invaluable data on reaction intermediates, transition states, and rate-determining steps.

| Reaction Step | Key Mechanistic Question | Proposed Investigative Technique |

|---|---|---|

| Friedel-Crafts Acylation | What is the exact nature of the catalyst-reagent complex? researchgate.net | DFT modeling, Cryo-NMR Spectroscopy |

| Sonogashira Coupling | What is the active catalytic species and catalyst deactivation pathway? | Kinetic analysis, In-situ X-ray Absorption Spectroscopy |

| Phase Transfer Catalysis | How does the catalyst structure influence interfacial transport and reaction rates? tsijournals.com | Interfacial tension measurements, NMR diffusion studies |

Computational Design for Targeted Applications

Computational chemistry provides a powerful tool for accelerating the materials discovery process. By simulating the properties of molecules before they are synthesized, researchers can screen large numbers of candidate structures and prioritize the most promising ones, saving significant time and resources.

The application of quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) should be a central part of future research. These methods can accurately predict key properties relevant to organic electronics, such as HOMO/LUMO energy levels, electron affinity, ionization potential, absorption/emission wavelengths, and the S1-T1 energy gap (ΔEST). researchgate.net This in silico screening allows for the rational design of novel this compound derivatives with properties tailored for specific applications, whether as TADF emitters for OLEDs, sensitizers for photovoltaics, or non-linear optical materials. Molecular modeling can also provide insights into intermolecular interactions in the solid state, predicting how molecules will pack in a thin film and how this will affect charge transport properties.

| Property | Computational Method | Relevance to Application |

|---|---|---|

| HOMO/LUMO Energies | DFT | Charge injection/transport barriers, photovoltaic efficiency |

| Absorption/Emission Spectra | TD-DFT | Color of OLEDs, light-harvesting range in OPVs |

| Singlet-Triplet Energy Gap (ΔEST) | DFT/TD-DFT | Efficiency of TADF emitters in OLEDs. mdpi.com |

| Molecular Geometry/Conformation | DFT | Steric effects, solid-state packing, solubility |

| Reaction Pathways/Transition States | DFT | Understanding reaction mechanisms, predicting reactivity. researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 4-Fluoro-4'-(phenylethynyl)benzophenone, and how do reaction conditions influence yield?

A Friedel-Crafts acylation approach is commonly employed for benzophenone derivatives. For instance, anhydrous AlCl₃ in nitrobenzene at 80–90°C facilitates electrophilic substitution, as demonstrated in the synthesis of (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone . Adjusting stoichiometric ratios (e.g., AlCl₃ as a catalyst) and optimizing reflux time (e.g., 45 minutes) can improve yields. Post-synthesis purification via recrystallization (ethanol as a solvent) ensures product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- NMR : The fluorine atom at the 4-position generates distinct ¹⁹F NMR shifts (typically δ -110 to -115 ppm for aromatic fluorines). The phenylethynyl group’s protons and carbons are observable in ¹H (δ 7.2–7.8 ppm) and ¹³C NMR (sp² carbons at ~120–140 ppm, carbonyl at ~195 ppm) .

- IR : The carbonyl stretch (C=O) appears near 1660 cm⁻¹, while the C≡C stretch from the ethynyl group is visible at ~2100–2260 cm⁻¹ .

- X-ray crystallography : Resolves torsional angles between phenyl rings (e.g., ~57° dihedral angles) and hydrogen-bonding networks stabilizing the crystal lattice .

Q. How can researchers assess purity and potential byproducts during synthesis?

Combine HPLC (C18 column, acetonitrile/water mobile phase) with GC-MS to detect unreacted precursors (e.g., 4-fluorobenzophenone derivatives) or side products (e.g., over-acylated species). Melting point analysis (expected range: 120–140°C for similar fluorinated benzophenones) provides additional validation .

Advanced Research Questions

Q. How does the phenylethynyl substituent modulate electronic properties compared to other substituents (e.g., methoxy or hydroxy groups)?

The electron-withdrawing fluorine and conjugated ethynyl group enhance π-electron delocalization, reducing the HOMO-LUMO gap. Computational studies (e.g., DFT) predict a red shift in UV-Vis absorption (λmax ~280–320 nm) compared to methoxy-substituted analogs (λmax ~260–300 nm) . Electrochemical analysis (cyclic voltammetry) can quantify oxidation potentials influenced by substituent effects .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzophenones?

Discrepancies in antifungal or anti-inflammatory activity may arise from assay conditions (e.g., solvent polarity affecting solubility). Standardize testing using:

- Microbroth dilution assays (CLSI guidelines) for antifungal activity.

- Molecular docking to validate target interactions (e.g., HIV-1 reverse transcriptase binding) . Control for substituent positional isomers (e.g., 3-fluoro vs. 4-fluoro derivatives), which drastically alter bioactivity .

Q. What methodologies enable the study of photostability and degradation pathways under UV exposure?

- Photoreactor experiments : Expose solutions (acetonitrile or ethanol) to UV light (λ = 254–365 nm) and monitor degradation via LC-MS.

- Radical trapping : Add tert-butanol to quench hydroxyl radicals, identifying primary degradation mechanisms (e.g., C-F bond cleavage vs. ethynyl group oxidation) .

- Computational modeling : Simulate excited-state dynamics using TD-DFT to predict bond dissociation energies .

Methodological Tables

Key Considerations for Experimental Design

- Solvent selection : Nitrobenzene enhances Friedel-Crafts reactivity but requires rigorous removal via steam distillation .

- Handling fluorinated intermediates : Use fluorophobic glassware to minimize adsorption losses .

- Data reproducibility : Report substituent positions explicitly (IUPAC numbering) to avoid ambiguity in structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.